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Compound Name: Tuberculosis inhibitor 9

Cat. No.: B12396456 Get Quote

An In-depth Analysis of the 3-Methoxy-2-phenylimidazo[1,2-b]pyridazine Series

For Researchers, Scientists, and Drug Development Professionals

Tuberculosis (TB), caused by the resilient pathogen Mycobacterium tuberculosis (Mtb),

continues to pose a significant global health threat, exacerbated by the rise of multidrug-

resistant strains. The search for novel anti-tubercular agents with unique mechanisms of action

is a critical priority in the field of infectious disease research. This technical guide delves into

the early-stage research surrounding a promising class of compounds: the 3-methoxy-2-

phenylimidazo[1,2-b]pyridazines, with a specific focus on the representative molecule

designated as "Tuberculosis inhibitor 9." This inhibitor and its analogues have demonstrated

potent in vitro activity against Mtb, marking them as a scaffold of interest for further

development.

This document provides a comprehensive overview of the available data, including quantitative

inhibitory concentrations, a detailed look at the likely experimental protocols used in their initial

assessment, and a discussion of the critical metabolic challenges that currently hinder their

progression as viable clinical candidates.

Quantitative Data Summary
The initial screening of the 3-methoxy-2-phenylimidazo[1,2-b]pyridazine series identified

several compounds with significant activity against Mycobacterium tuberculosis and the related

species Mycobacterium marinum. "Tuberculosis inhibitor 9" is a specific analogue within this

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b12396456?utm_src=pdf-interest
https://www.benchchem.com/product/b12396456?utm_src=pdf-body
https://www.benchchem.com/product/b12396456?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12396456?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


series. The table below summarizes the reported in vitro efficacy for this and other closely

related inhibitors.

Compound
Designation

Chemical Series
Mycobacterium
tuberculosis MIC₉₀
(μM)

Mycobacterium
marinum MIC₉₀
(μM)

Tuberculosis inhibitor

9

3-methoxy-2-

phenylimidazo[1,2-

b]pyridazine

0.64[1] 0.64[1]

Tuberculosis inhibitor

8

3-methoxy-2-

phenylimidazo[1,2-

b]pyridazine

0.69[2] 0.69[2]

Tuberculosis inhibitor

7

3-methoxy-2-

phenylimidazo[1,2-

b]pyridazine

0.63 0.63

Tuberculosis inhibitor

6

3-methoxy-2-

phenylimidazo[1,2-

b]pyridazine

≤1.66[3] 2.65[3]

General Active Series

3-methoxy-2-

phenylimidazo[1,2-

b]pyridazine

0.63 - 1.26[4][5] 0.63 - 1.26[4][5]

Structure-Activity Relationship (SAR) Insights
Analysis of the imidazo[1,2-b]pyridazine series has revealed key structural features that are

crucial for their anti-mycobacterial potency. The most active compounds in the series share a

common structural blueprint.[4][5] This includes a phenyl group at the C2 position, a methoxy

functional group at the C3 position, and a benzyl-heteroatom moiety at the C6 position.[4][5]

The presence of fluoro substituents on the C2-phenyl group was also noted in the most active

derivatives.[4]

Experimental Protocols
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While the complete, detailed experimental protocols are proprietary to the original research

publication, based on standard practices in the field and information from the available

literature, the key experiments can be outlined as follows.

In Vitro Anti-tubercular Activity Assay
The determination of the Minimum Inhibitory Concentration (MIC₉₀) for the imidazo[1,2-

b]pyridazine series was performed using a whole-cell screening approach against an

autoluminescent strain of Mycobacterium tuberculosis.[4] This method is a common high-

throughput screening technique in TB drug discovery.

Likely Protocol:

Bacterial Strain: An autoluminescent strain of Mycobacterium tuberculosis H37Rv is used.

This strain is genetically modified to produce light, which serves as a reporter for cell viability.

Culture Conditions: The bacteria are cultured in an appropriate liquid medium, such as

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

and glycerol, to a logarithmic growth phase.

Compound Preparation: The test compounds, including "Tuberculosis inhibitor 9," are

serially diluted in a 96-well or 384-well microplate format.

Inoculation: The bacterial culture is diluted to a standardized density and added to the wells

containing the test compounds.

Incubation: The plates are incubated at 37°C for a period of 5 to 7 days.

Luminescence Reading: After the incubation period, the luminescence of each well is

measured using a luminometer. A decrease in luminescence compared to the untreated

control wells indicates inhibition of bacterial growth.

MIC₉₀ Determination: The MIC₉₀ is defined as the lowest concentration of the compound that

inhibits 90% of the luminescence signal compared to the control.

In Vivo Efficacy and Pharmacokinetic Studies
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Despite the promising in vitro activity, the 3-methoxy-2-phenylimidazo[1,2-b]pyridazine series,

including its most active members, was found to be inactive in a mouse model of tuberculosis.

[4][5] This lack of in vivo efficacy prompted further investigation into the pharmacokinetic

properties of these compounds.

Metabolic Stability Assay (Mouse Liver Microsomes):

Microsome Preparation: Liver microsomes are prepared from mice, which contain a high

concentration of drug-metabolizing enzymes (e.g., cytochrome P450s).

Incubation: The test compounds are incubated with the mouse liver microsomes in the

presence of NADPH (a necessary cofactor for many metabolic reactions) at 37°C.

Time-Point Sampling: Aliquots of the reaction mixture are taken at various time points (e.g.,

0, 5, 10, 15, 30 minutes).

Analysis: The concentration of the parent compound remaining at each time point is

quantified using a sensitive analytical method, such as liquid chromatography-mass

spectrometry (LC-MS).

Half-Life Determination: The metabolic half-life (t½) of the compound is calculated from the

rate of its disappearance. For the active compounds in this series, the half-life was

determined to be very short, at less than 10 minutes.[4][5]

Visualizing the Research Workflow and Challenges
The following diagrams illustrate the general workflow of the early-stage research on this

inhibitor series and the key challenge that was identified.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Unveiling Tuberculosis Inhibitor 9: A Promising Scaffold
with a Metabolic Hurdle]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12396456#early-stage-research-on-tuberculosis-
inhibitor-9]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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